molecular formula C14H11N B3062431 11H-Dibenz[b,e]azepine CAS No. 256-86-0

11H-Dibenz[b,e]azepine

Cat. No. B3062431
CAS RN: 256-86-0
M. Wt: 193.24 g/mol
InChI Key: IDWNSAXOQLJYOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11H-Dibenz[b,e]azepine is a useful research compound. Its molecular formula is C14H11N and its molecular weight is 193.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 11H-Dibenz[b,e]azepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11H-Dibenz[b,e]azepine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

256-86-0

Product Name

11H-Dibenz[b,e]azepine

Molecular Formula

C14H11N

Molecular Weight

193.24 g/mol

IUPAC Name

11H-benzo[c][1]benzazepine

InChI

InChI=1S/C14H11N/c1-2-7-13-10-15-14-8-4-3-6-12(14)9-11(13)5-1/h1-8,10H,9H2

InChI Key

IDWNSAXOQLJYOF-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C=NC3=CC=CC=C31

Origin of Product

United States

Synthesis routes and methods

Procedure details

P2O5 (516.5 g) was added portionwise to H3PO4 (247.5 ml) and stirred under a N2 flow at room temperature. The mixture was stirred for 2 hours at 120° C., then cooled to 50° C. p-Xylene (1810 ml) was added, and stirring was continued for 15 minutes. POCl3 (83.3 g) was added, and stirring was continued for 10 minutes. N-[2-(phenylmethyl)phenyl]formamide (prepared as described in Helv. Chim. Acta 47(5) 1163-72 (1964)) (37.2 g) was added portionwise. The mixture was stirred for 30 minutes at 60°-70° C. Another portion of N-[2-(phenylmethyl)phenyl]formamide (74.3 g) was added portionwise, and the reaction mixture was stirred overnight at 100° C. The reaction mixture was cooled and the p-xylene layer was removed. Water (990 ml) was added slowly. The mixture was cooled with ice-water. A solution of KOH (1073 g) in water (2200 ml) was added over 2 hours. CH2Cl2 (500 ml) was added dropwise and the mixture was stirred vigorously during 15 minutes. The organic layer was separated. The aqueous layer was extracted twice with CH2Cl2. The combined organic layers were dried with MgSO4, filtered off and the solvent evaporated. The residue was purified by distillation yielding a mixed fraction. The mixed fraction was repurified twice by distillation, yielding 1.4 g of 11H-dibenz[b,e]azepine (interm. 9).
Name
Quantity
516.5 g
Type
reactant
Reaction Step One
Name
Quantity
247.5 mL
Type
reactant
Reaction Step One
Name
Quantity
83.3 g
Type
reactant
Reaction Step Two
Quantity
37.2 g
Type
reactant
Reaction Step Three
Quantity
74.3 g
Type
reactant
Reaction Step Four
Quantity
1810 mL
Type
solvent
Reaction Step Five

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